4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide is a complex organic compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. It has the molecular formula and a molecular weight of approximately 395.39 g/mol. This compound is classified under the category of small-molecule inhibitors, specifically targeting various kinases involved in cancer progression.
The compound is recognized in various chemical databases, including PubChem and ChemIDplus, where it is associated with its unique identifiers and detailed chemical properties. Its CAS number is 1855006-12-0, which allows for precise identification in chemical literature and regulatory documents.
This compound falls under the class of kinase inhibitors, which are crucial in the treatment of various cancers by inhibiting specific enzymes that promote tumor growth. It is particularly noted for its action against the Met kinase, making it a candidate for therapeutic applications in oncology.
The synthesis of 4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide typically involves several synthetic steps:
Technical details regarding reaction conditions, solvents, and catalysts are critical for optimizing yield and purity during synthesis but are often proprietary or detailed in specialized literature.
The molecular structure can be depicted as follows:
The primary reactions involving this compound include:
Technical details regarding specific reaction conditions or kinetic data may vary based on experimental setups and are often published in peer-reviewed journals.
The mechanism of action for 4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide primarily revolves around its role as a selective inhibitor of Met kinase. By binding to the active site of this enzyme, it prevents phosphorylation processes critical for cell signaling pathways that lead to tumor growth and metastasis.
Research has demonstrated that this compound can effectively induce tumor stasis in preclinical cancer models, highlighting its potential efficacy as a therapeutic agent.
Chemical properties include:
The primary applications of 4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide include:
The systematic chemical name 4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide provides a complete description of its molecular architecture according to IUPAC conventions. This name delineates several critical structural features: a central 3-fluoro-4-aminophenoxy bridge connecting two nitrogen-containing heterocycles—specifically, a 2-(methylcarbamoyl)pyridin-4-yl moiety and a N-methylpicolinamide (4-carbamoylpyridin-2-yl) group. The compound is designated by CAS Registry Number 1855006-12-0, serving as its unique identifier in chemical databases and regulatory contexts [2] [3]. Its molecular formula is C₂₀H₁₈FN₅O₃, corresponding to a molecular weight of 395.39 g/mol [3] [6]. In pharmaceutical settings, it is recognized as Regorafenib Impurity 69 or Regorafenib EP Impurity C, reflecting its status as a synthetic by-product or degradation product of the multikinase inhibitor regorafenib [6].
Structurally, this compound belongs to a class of dipicolinamide derivatives characterized by dual carboxamide-functionalized pyridine rings. This scaffold is engineered for high-affinity interaction with kinase ATP-binding pockets. Key analogues include:
Table 1: Structural Analogues and Key Differences
Compound Name | CAS Number | Molecular Formula | Core Structural Difference from Target Compound |
---|---|---|---|
4-(3-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide | 1855006-12-0 | C₂₀H₁₈FN₅O₃ | Reference compound (dual picolinamide) |
Regorafenib | 755037-03-7 | C₂₁H₁₅ClF₄N₄O₃ | Trifluoromethyl phenyl urea group |
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | 757251-39-1 | C₁₃H₁₂FN₃O₂ | Single picolinamide moiety |
The emergence of this dipicolinamide compound is intrinsically linked to the iterative optimization of aryl dipyridine kinase inhibitors during the early 2000s. Researchers focused on modifying key pharmacophores to enhance potency against angiogenic and oncogenic kinases like VEGFR, PDGFR, and FGFR. The compound’s structural framework originated from systematic structure-activity relationship (SAR) studies centered on phenoxy-linked bis-heterocyclic systems. These investigations revealed that:
Synthetic routes to this compound typically involve multi-step sequences starting from intermediates like methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate (CAS: 1332524-01-2) [7]. This historical context positions the compound as a deliberate chemical evolution within kinase inhibitor development—retaining core inhibitory elements while serving primarily as a chemical marker for regorafenib synthesis quality control rather than as a direct therapeutic agent.
While not itself an approved therapeutic agent, this dipicolinamide compound provides critical insights into targeting oncogenic signaling pathways and the tumor microenvironment (TME). Its structural similarity to regorafenib—an inhibitor of multiple kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET), and stromal modulation (PDGFR-β)—suggests potential activity against similar targets [8]. Significantly, kinase inhibitors sharing this scaffold exhibit:
Table 2: Relevance to Cancer-Associated Fibroblast (CAF) Biology
Biological Process | Impact of Kinase Inhibition | Therapeutic Consequence |
---|---|---|
CAF Activation | Suppression of PDGFR-β and FGFR signaling pathways | Reduced differentiation of fibroblasts into pro-tumorigenic CAFs |
Extracellular Matrix (ECM) Remodeling | Downregulation of fibronectin and collagen cross-linking | Decreased tumor stiffness and mechanical barrier to drug delivery |
Angiogenic Factor Secretion | Inhibition of VEGF-A and FGF2 production by CAFs | Attenuation of tumor neovascularization |
Metastatic Niche Formation | Disruption of CXCL12/CXCR4 chemokine axis | Reduced priming of distant sites for metastasis |
The compound’s role extends beyond direct tumor cell targeting to stromal reprogramming. Preclinical evidence indicates that effective TME modulation can enhance chemosensitivity and mitigate immune evasion—though clinical translation remains challenging due to CAF heterogeneity and context-dependent functions [8]. Its use as a regorafenib impurity reference standard (purity specifications: >98.60%) ensures pharmaceutical quality control, indirectly supporting therapeutic efficacy and safety of clinically administered kinase inhibitors [2] .
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5